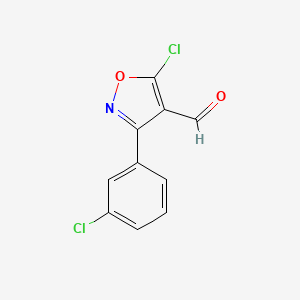

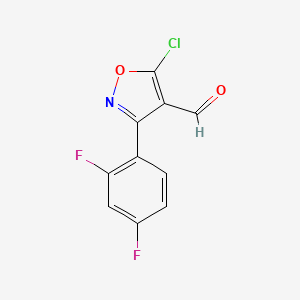

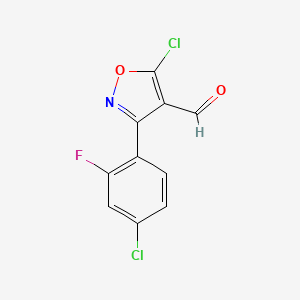

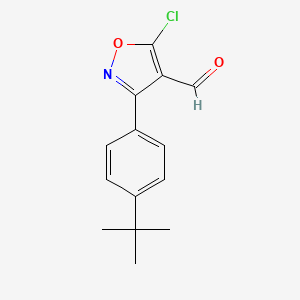

![molecular formula C12H4ClF6NO2 B6346223 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1354919-16-6](/img/structure/B6346223.png)

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of 3,5-Bis(trifluoromethyl)phenyl . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to enhance the metabolic stability and bioavailability of drug molecules .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate .Aplicaciones Científicas De Investigación

Chemical Derivatization

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde: is employed for chemical derivatization of amino-functionalized model surfaces. Researchers use it to modify surfaces, enhancing their properties or enabling specific interactions with other molecules. This application is crucial in surface science and biochemistry studies .

Zwitterionic Salt Synthesis

The compound plays a role in synthesizing arylaminothiocarbonylpyridinium zwitterionic salts. These salts exhibit unique properties due to their dual charge distribution, making them useful in various chemical processes. The exothermic reaction with 4-pyrrolidinopyridine facilitates this synthesis .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within this compound is widely used in H-bond catalysts. These catalysts facilitate enantioselective reactions by leveraging hydrogen bonding interactions. Their applications span asymmetric synthesis and medicinal chemistry .

Activation of Nucleophiles

Merging hydrogen bonding and phase-transfer catalysis, researchers activate common anionic nucleophiles using this compound. This innovative approach expands the scope of nucleophilic reactions, providing a versatile tool for synthetic chemists .

Synthesis of Chiral Compounds

The compound participates in the synthesis of chiral molecules. Researchers have used it to create (S)-3-hydroxymethyl-2-methoxymethoxy-2′-(3-(3,5-bis(trifluoromethyl)phenyl)uryl-benzyl)-1,10-binaphthalene and 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea .

Propiedades

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4ClF6NO2/c13-10-8(4-21)9(20-22-10)5-1-6(11(14,15)16)3-7(2-5)12(17,18)19/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMUONSFXJXJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4ClF6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

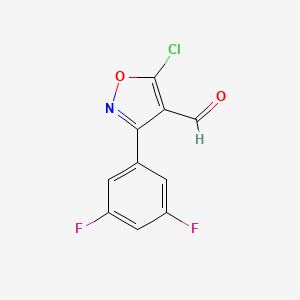

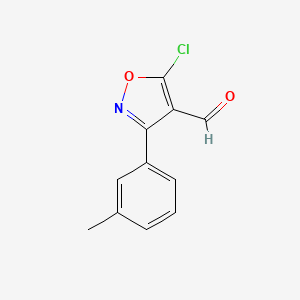

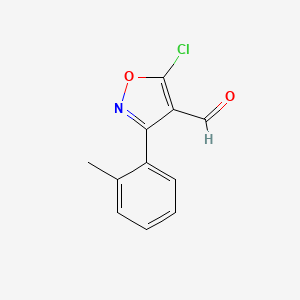

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)